1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Description
Historical Development and Discovery
The development of this compound reflects the broader historical evolution of trifluoromethylated heterocyclic compounds in pharmaceutical chemistry. While specific documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its emergence can be understood within the context of the growing importance of fluorinated compounds in drug discovery programs beginning in the late twentieth century. The systematic exploration of trifluoromethyl-substituted pyridine derivatives gained momentum as pharmaceutical researchers recognized the unique properties imparted by fluorine incorporation, including enhanced metabolic stability, improved membrane permeability, and modulated biological activity profiles.
The compound's appearance in chemical databases and commercial catalogs suggests its development occurred during the period of intensive research into fluorinated heterocycles for pharmaceutical applications. The strategic combination of the pyrrolidine ring system with the trifluoromethylated pyridine core represents a sophisticated approach to molecular design that emerged from decades of structure-activity relationship studies. The creation of this specific molecular architecture likely arose from systematic medicinal chemistry efforts aimed at optimizing the pharmacological properties of pyrrolidine-containing compounds through strategic fluorine incorporation.
The historical context of this compound's development is intrinsically linked to advances in synthetic methodology for introducing trifluoromethyl groups into heterocyclic systems. The evolution of efficient synthetic routes for trifluoromethylation reactions enabled the practical synthesis of compounds like this compound, transforming theoretical molecular designs into accessible synthetic targets. This technological advancement in synthetic chemistry has been crucial in enabling the exploration of this compound's properties and potential applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows the established principles of International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound's name systematically describes its structural components, beginning with the pyrrolidine ring system as the parent structure, numbered to indicate the position of the amino group at the 3-position, and specifying the substitution pattern on the nitrogen atom with the trifluoromethylated pyridine moiety. This nomenclature system ensures unambiguous identification of the compound's molecular structure and facilitates clear communication within the scientific community.
According to the International Union of Pure and Applied Chemistry naming system, the compound is formally designated as 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine, which precisely defines the connectivity between the two ring systems and the position of all functional groups. The nomenclature reflects the primary structural features: the pyrrolidine ring serves as the base structure, with the amino group positioned at carbon-3, while the nitrogen atom at position-1 bears the substituted pyridine group. The pyridine portion is specifically characterized by the trifluoromethyl group at the 5-position, creating a comprehensive description of the molecular architecture.
The compound's classification within chemical taxonomy places it among several important categories of organic molecules. Primarily, it belongs to the class of pyrrolidine derivatives, which are five-membered saturated heterocycles containing nitrogen. Additionally, the compound is classified as a pyridine derivative due to the presence of the six-membered aromatic nitrogen-containing ring system. The incorporation of the trifluoromethyl group further categorizes the compound as a fluorinated organic compound, specifically a trifluoromethylated heterocycle, which represents a specialized subset of fluorinated molecules with distinct physicochemical properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMPURKYECKBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594937 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202267-15-0 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyridines
A common approach involves nucleophilic substitution on a halogenated pyridine bearing a trifluoromethyl group. For example, 2-chloro-5-(trifluoromethyl)pyridine derivatives can be reacted with pyrrolidin-3-amine or its derivatives under basic conditions to form the desired C-N bond.
- Example procedure : A mixture of 2-chloro-5-(trifluoromethyl)pyridin-4-amine, pyrrolidin-3-amine derivative, and sodium carbonate in DMSO is stirred at elevated temperature (e.g., 90 °C) for 12 hours. The reaction mixture is then filtered, concentrated, and purified by chromatography to isolate the product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination (Buchwald-Hartwig amination) is another effective method to couple pyrrolidin-3-amine with trifluoromethyl-substituted pyridinyl halides.
- Catalysts and conditions : Pd2(dba)3 with XantPhos ligand, t-BuONa as base, in toluene at 110 °C under nitrogen atmosphere for 12 hours.
- This method allows coupling of aryl halides with amines to form C-N bonds efficiently.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates
Some synthetic routes use imidazo[1,2-a]pyridine intermediates functionalized with trifluoromethyl groups, which are then converted to the target pyrrolidin-3-amine derivatives through subsequent transformations including reduction and amination steps.
Donor–Acceptor Cyclopropane Ring-Opening for Pyrrolidine Formation
A novel approach to synthesize pyrrolidine derivatives involves the ring-opening of donor–acceptor cyclopropanes with amines, leading to 1,5-substituted pyrrolidin-2-ones, which can be further modified to pyrrolidin-3-amines.
- This method provides a straightforward route to pharmacologically important pyrrolidine derivatives.
- The reaction proceeds under mild conditions and can be adapted to various amines, including pyridinyl amines.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution method benefits from the use of polar aprotic solvents like DMSO and mild bases such as sodium carbonate to facilitate the displacement of the halogen by the pyrrolidin-3-amine nucleophile.
- Palladium-catalyzed amination provides a versatile and high-yielding route but requires careful control of reaction atmosphere and temperature to avoid catalyst deactivation.
- The donor–acceptor cyclopropane ring-opening method is innovative and allows for the synthesis of pyrrolidine derivatives with diverse substitution patterns, though yields may be moderate due to the multi-step nature of the process.
- Purification techniques such as silica gel chromatography, preparative HPLC, and reverse-phase chromatography are commonly employed to isolate the target compound with high purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Direct displacement on halogenated trifluoromethylpyridine | Simple reagents, moderate conditions | May require long reaction times, moderate yields |
| Pd-Catalyzed Amination | Cross-coupling with palladium catalyst | High selectivity, good yields | Requires expensive catalysts, inert atmosphere |
| Cyclopropane Ring-Opening | One-pot multi-step synthesis from cyclopropanes | Versatile, mild conditions | Moderate yields, multi-step complexity |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with various acylating agents. A representative reaction involves acetic anhydride under mild conditions:
Reaction:
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine + Acetic anhydride →
N-Acetyl-1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–25°C
-
Time: 2–4 hours
Mechanism:
The amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetate.
Sulfonylation Reactions
Sulfonamide formation is achieved using sulfonyl chlorides. For example, propane sulfonyl chloride reacts readily:
Reaction:
this compound + Propane sulfonyl chloride →
N-Sulfonyl-1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Conditions:
-
Base: Triethylamine (TEA)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 25°C
-
Yield: 60–75% (based on)
Key Feature:
The trifluoromethyl group enhances the stability of the sulfonamide product by increasing lipophilicity.
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides. A notable example uses methyl iodide:
Reaction:
this compound + Methyl iodide →
N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Conditions:
-
Solvent: Acetonitrile
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 60°C
-
Time: 12 hours
-
Yield: 50–65% (analogous to)
Coupling Reactions
The pyridine ring enables cross-coupling reactions. A Buchwald-Hartwig amination with aryl halides is demonstrated below:
Reaction:
this compound + Aryl bromide →
Aryl-substituted derivative
Catalytic System:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: tert-Butoxide (t-BuONa)
-
Solvent: Toluene
-
Temperature: 110°C
Ring-Opening and Cyclization
The pyrrolidine ring can undergo ring-opening with electrophiles or participate in cyclization. For instance, reaction with ethyl bromoacetate forms a γ-lactam:
Reaction:
this compound + Ethyl bromoacetate →
Lactam derivative
Conditions:
Comparative Reactivity Table
| Reaction Type | Reagents | Conditions | Key Product | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetic anhydride | DCM, 25°C | N-Acetyl derivative | 70–85 |
| Sulfonylation | Propane sulfonyl chloride | THF, TEA, 25°C | N-Sulfonyl derivative | 60–75 |
| Alkylation | Methyl iodide | Acetonitrile, K₂CO₃, 60°C | N-Methyl derivative | 50–65 |
| Buchwald-Hartwig | Aryl bromide | Pd/Xantphos, toluene, 110°C | Aryl-substituted derivative | 45–60 |
| Lactam formation | Ethyl bromoacetate | Ethanol, reflux | γ-Lactam | 55–70 |
Mechanistic Insights
-
Electronic Effects: The trifluoromethyl group on the pyridine ring withdraws electron density, making the pyridine nitrogen less basic and directing electrophilic substitution to specific positions .
-
Steric Considerations: The pyrrolidine ring’s conformation influences reactivity, with the amine group’s accessibility dictating reaction rates in nucleophilic substitutions.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
Chlorinated Analogs
Chlorine may reduce metabolic oxidation but increase hydrophobicity .
Piperazine vs. Pyrrolidine
Replacing pyrrolidine with piperazine (C₁₀H₁₁F₃N₄) enlarges the ring size, increasing conformational flexibility. Piperazine’s secondary amines may enhance solubility but reduce membrane permeability compared to the tertiary amine in the target compound .
Pyrazole Derivatives
The pyrazole-containing analog (C₁₀H₈ClF₃N₄) replaces pyrrolidine with a planar, aromatic pyrazole ring. This modification likely impacts π-π stacking interactions and solubility, with the methyl group offering steric tuning .
Methoxy-Substituted Bipyridines
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (C₁₁H₁₁N₃O) lacks the CF₃ group but includes a methoxy substituent, which can improve water solubility. The bipyridine scaffold may favor metal coordination or intercalation .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound, drawing from diverse scientific sources.
- Molecular Formula : CHFNO
- Molecular Weight : 231.22 g/mol
- CAS Number : 1343181-22-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its interactions with G-protein-coupled receptors (GPCRs) and its potential as an anti-inflammatory agent.
G-Protein-Coupled Receptor Modulation
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency as GPCR modulators. The presence of the trifluoromethyl group in this compound may contribute to its efficacy in modulating receptor activity. For instance, studies have shown that similar compounds can act as allosteric modulators for various GPCRs, influencing their signaling pathways and therapeutic potential .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyridine derivatives. The incorporation of the trifluoromethyl group has been linked to improved biological activity against inflammatory pathways. In vitro assays have demonstrated that related compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in managing inflammation .
Structure-Activity Relationships (SAR)
The SAR of this compound suggests that modifications to the pyridine and pyrrolidine rings significantly affect its biological activity. For example:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increases potency against COX | |
| Chiral centers | Enhances MAO-B inhibition | |
| Electron-withdrawing groups | Improves receptor binding affinity |
Case Studies and Research Findings
- MAO-B Inhibition : A study found that derivatives similar to this compound displayed potent MAO-B inhibitory activity, with IC values significantly lower than non-fluorinated analogs . The introduction of fluorine atoms was critical for enhancing binding affinity.
- Anti-inflammatory Activity : In a comparative analysis, compounds with similar structures demonstrated IC values for COX inhibition ranging from 0.04 μM to 0.26 μM, indicating strong anti-inflammatory potential . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine?
The synthesis typically involves coupling reactions between pyridine derivatives and pyrrolidine intermediates. For example:
- Nucleophilic substitution : Reacting 5-(trifluoromethyl)pyridin-2-amine with a pyrrolidin-3-yl electrophile (e.g., mesylate or tosylate) under basic conditions.
- Catalytic cross-coupling : Palladium-catalyzed coupling of halogenated pyridines (e.g., 5-bromo-2-aminopyridine) with pyrrolidine-containing boronic acids .
- Reductive amination : Condensing a ketone or aldehyde intermediate (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde) with ammonia or amines, followed by reduction .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm the trifluoromethyl group and pyrrolidine ring geometry (e.g., coupling constants for axial/equatorial protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC purity analysis : Essential for verifying >95% purity, especially when the compound is used in biological assays .
Q. What safety precautions are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential volatility of trifluoromethyl groups.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylpyridine synthesis be mitigated?
- Catalyst optimization : FeO@SiO/InO nanoparticles enhance selectivity in coupling reactions by stabilizing reactive intermediates .
- Protecting group strategies : Temporarily block reactive sites on the pyridine ring (e.g., using tert-butoxycarbonyl [BOC] groups) to direct substitution to the 5-position .
- Computational modeling : DFT calculations predict electronic effects of substituents to guide synthetic routes .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering in pyrrolidine) by analyzing spectra at different temperatures.
- 2D experiments (COSY, NOESY) : Identify through-space interactions to distinguish between stereoisomers or conformational isomers .
- Comparative analysis : Cross-reference with structurally similar compounds, such as 1-(4-trifluoromethylbenzyl)pyrrolidin-3-amine derivatives .
Q. What strategies improve the yield of the pyrrolidine ring formation?
- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in ring-closing reactions .
- Chiral resolution : Use (S)- or (R)-pyrrolidin-3-amine precursors to control stereochemistry, critical for bioactive derivatives .
Q. How can computational methods predict the compound’s biological activity?
- Docking studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.
- QSAR modeling : Correlate structural features (e.g., trifluoromethyl group electronegativity) with activity data from analogs like pyrazolo[1,5-a]pyrimidine derivatives .
- ADMET prediction : Assess solubility, metabolic stability, and toxicity using platforms like SwissADME .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
